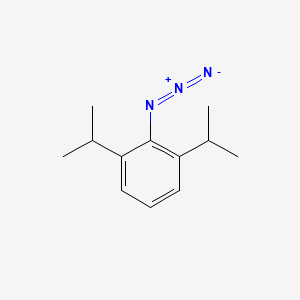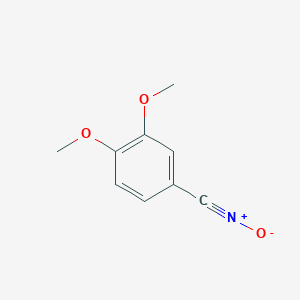![molecular formula C10H11NO B14263382 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole CAS No. 161748-62-5](/img/structure/B14263382.png)
1-[2-(Furan-2-yl)ethyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Furan-2-yl)ethyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrrole ring substituted with a 2-(furan-2-yl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Another method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, or benzoyl chloride in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, base.
Major Products:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
1-[2-(Furan-2-yl)ethyl]-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and electronic devices
Wirkmechanismus
The mechanism of action of 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with adenosine receptors, leading to the activation of adenylyl cyclase and subsequent cellular responses . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-furan-2-yl-ethylamine: A related compound with a similar furan-2-yl group but different functional groups.
Ethanone, 1-(2-furanyl)-: Another compound with a furan-2-yl group, used in different chemical contexts.
Uniqueness: 1-[2-(Furan-2-yl)ethyl]-1H-pyrrole is unique due to its combination of a pyrrole ring and a furan-2-yl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
161748-62-5 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
1-[2-(furan-2-yl)ethyl]pyrrole |
InChI |
InChI=1S/C10H11NO/c1-2-7-11(6-1)8-5-10-4-3-9-12-10/h1-4,6-7,9H,5,8H2 |
InChI-Schlüssel |
BIGBGRCBSUCSLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)CCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)
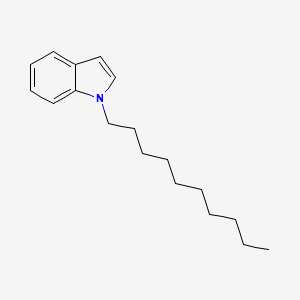
![4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol](/img/structure/B14263313.png)
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
![Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide](/img/structure/B14263328.png)
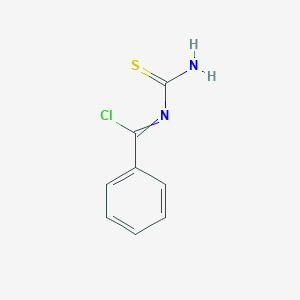
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
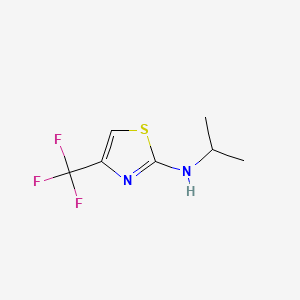
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14263350.png)
![1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate](/img/structure/B14263354.png)
